

# vistusertib combination therapy versus monotherapy efficacy

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## Compound Focus: Vistusertib

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## Vistusertib Clinical Trial Data Summary

Trial / Identifier	Cancer Type	Regimen	Phase	Efficacy Findings	Notes
AcSé-ESMART (Arm E) [1]	Paediatric Advanced Malignancies	Vistusertib Monotherapy	I/II	• <b>Best Response:</b> Stable disease (SD) in 2/4 patients (50%) [1].	Intermittent dosing (2 days on/5 days off). Limited clinical response as a single agent [1].

| AcSé-ESMART (Arm F) [1] | Paediatric Advanced Malignancies | **Vistusertib + Topotecan-Temozolomide (TOTEM)** | I/II | • **Objective Response Rate (ORR):** 20% (2/10 patients, 1 CR, 1 PR) [1]. • **Clinical Benefit:** 4/10 patients (40%) [1]. | Combination showed antitumor activity but with significant hematologic toxicity [1]. | | **BISCAY (Module E)** [2] | Muscle Invasive Bladder Cancer (MIBC) | **Vistusertib + Durvalumab** | Ib | Results not yet published. | A biomarker-directed, multi-arm study to assess safety and efficacy. Recruitment complete [2]. |

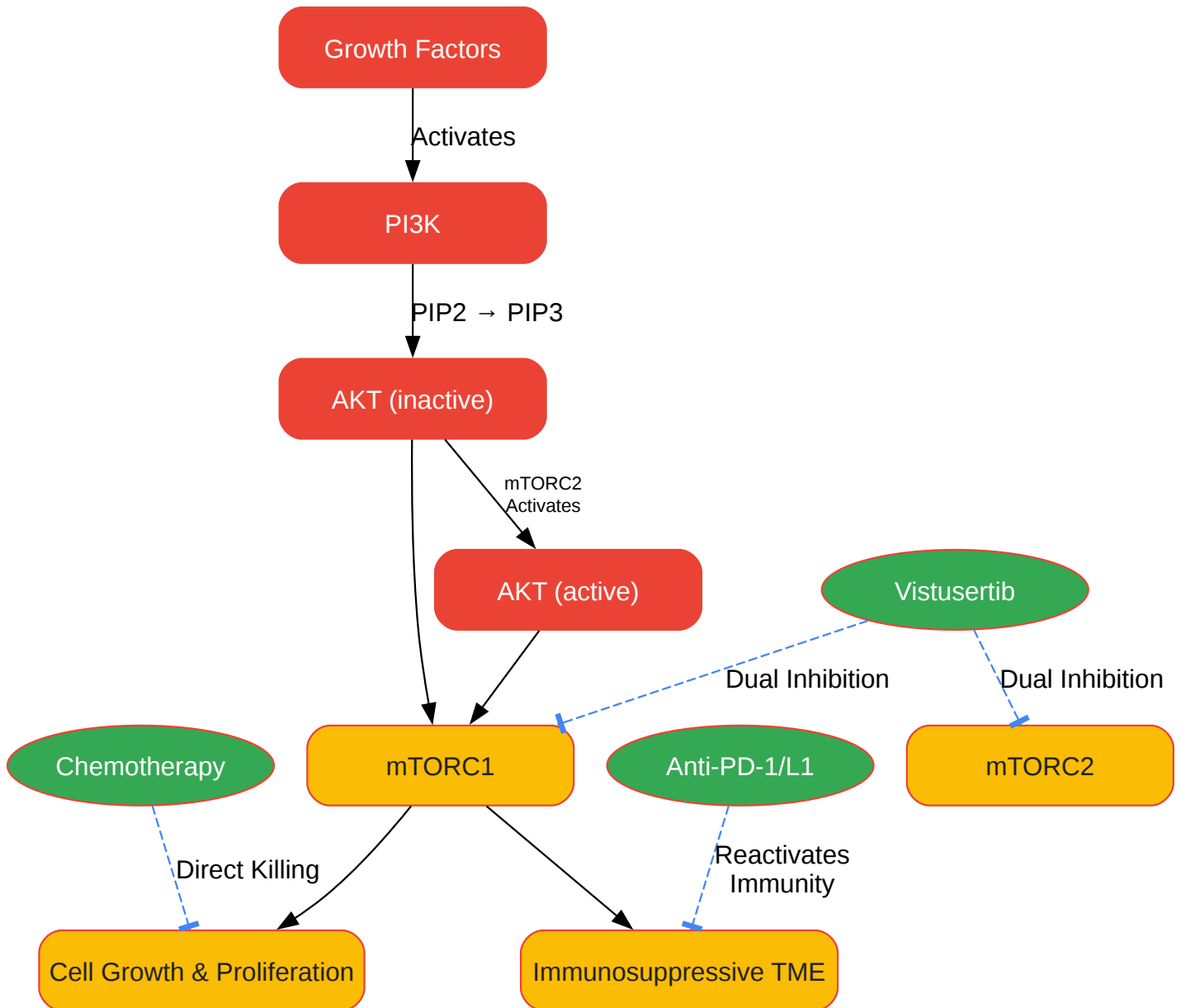
## Experimental Protocols & Methodologies

The design of these trials is critical for interpreting the results. Here are the key methodological details.

- **AcSé-ESMART Trial (Arms E & F) [1]:** This was a **phase I/II, open-label, multi-centre study** in children with relapsed or refractory malignancies.
  - **Patient Selection:** Patients were enrolled based on advanced molecular profiling of their tumors, with a focus on those exhibiting alterations in the **PI3K/AKT/mTOR pathway** [1].
  - **Dosing Schedule:** **Vistusertib** was administered orally twice daily on an **intermittent schedule (2 days on, 5 days off)** in both monotherapy and combination arms. In Arm F, it was combined with the chemotherapy regimen TOTEM [1].
  - **Primary Endpoints:** The primary endpoints for the trial arms were to determine the **recommended phase II dose (RP2D)** and to assess the **anti-tumor activity** of the regimens [1].
- **BISCAY Trial (Module E) [2]:** This was an **open-label, randomised, multi-drug, biomarker-directed, multi-centre Phase 1b study** in patients with Muscle Invasive Bladder Cancer (MIBC).
  - **Study Design:** The trial used a modular design where patients were allocated to different biomarker-directed treatment arms. In Module E, patients received **vistusertib** in combination with the PD-L1 inhibitor **durvalumab** [2].
  - **Dosing:** **Vistusertib** was given orally twice daily on an intermittent schedule (2 days on, 5 days off), while durvalumab was administered via IV infusion once every 4 weeks [2].

## Mechanistic Rationale for Vistusertib and Combinations

**Vistusertib** is a **dual mTORC1/2 inhibitor**. Its mechanism of action and the rationale for combination strategies can be visualized as follows:



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This diagram illustrates the key pathways and mechanisms:

- **Direct Anti-Tumor Action:** Unlike first-generation inhibitors that only block mTORC1, **vistusertib's** dual inhibition of **mTORC1 and mTORC2** more completely suppresses the PI3K/AKT/mTOR

pathway, a key driver of cell growth and survival in many cancers. By inhibiting mTORC2, it also prevents the feedback activation of AKT that can occur with mTORC1-only inhibitors [1] [3].

- **Rationale for Combination with Chemotherapy:** Combining **vistusertib** with cytotoxic drugs like **topotecan and temozolomide** aims to enhance tumor cell killing by simultaneously disrupting survival signals (mTOR) and damaging DNA (chemotherapy). Preclinical data suggested this could be synergistic and reverse chemoresistance [1].
- **Rationale for Combination with Immunotherapy:** The mTOR pathway helps create an **immunosuppressive tumor microenvironment (TME)**. Inhibiting it with **vistusertib** can make the TME more favorable for immune attack, thereby potentially enhancing the efficacy of immune checkpoint inhibitors like **durvalumab** [3].

## Interpretation and Future Directions

The available evidence, though preliminary, indicates that **vistusertib**'s clinical utility is more promising in **combination regimens** than as a monotherapy. The monotherapy data showed limited efficacy, primarily achieving disease stabilization [1], whereas the combination with chemotherapy demonstrated a measurable objective response rate in a refractory pediatric population [1].

The combination with immunotherapy represents a biologically rational but still unvalidated approach, pending results from trials like BISCAY [2]. This aligns with broader research efforts exploring mTOR inhibitors to overcome resistance to cancer immunotherapy [3].

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## References

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